

Technical Support Center: Overcoming Solubility Challenges of 4-[(Methylamino)carbonyl]benzoic Acid

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Compound of Interest

Compound Name: 4-[(Methylamino)carbonyl]benzoic acid

Cat. No.: B2847086

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Welcome to the technical support center for **4-[(Methylamino)carbonyl]benzoic acid**. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively overcome these challenges.

Introduction to 4-[(Methylamino)carbonyl]benzoic Acid and its Solubility Profile

4-[(Methylamino)carbonyl]benzoic acid, also known as 4-(methylcarbamoyl)benzoic acid, is a benzoic acid derivative with the molecular formula $C_9H_9NO_3$.^{[1][2]} Its structure, featuring both a carboxylic acid and an N-methylamide functional group, makes it a valuable building block in pharmaceutical research.^[2] However, like many benzoic acid derivatives, it can exhibit moderate to poor aqueous solubility, posing a significant hurdle in various experimental and developmental stages.^[3] The presence of both hydrogen bond donors and acceptors in its structure influences its crystal lattice energy and interactions with solvents.^[3]

This guide will walk you through a systematic approach to understanding and overcoming the solubility limitations of this compound.

Frequently Asked Questions (FAQs)

Q1: My 4-[(Methylamino)carbonyl]benzoic acid is not dissolving in water. What is the first step I should take?

A1: The initial and most critical step is to consider the pH of your aqueous solution. 4-

[(Methylamino)carbonyl]benzoic acid is an acidic compound due to its carboxylic acid group.

[3] Its solubility is highly dependent on the pH of the medium.[4][5]

- Mechanism: At a neutral or acidic pH, the carboxylic acid group remains largely protonated (-COOH), leading to lower solubility in water. By increasing the pH to a basic level (typically pH > 7.5), the carboxylic acid group will deprotonate to form the corresponding carboxylate salt (-COO⁻).[6][7][8] This ionized form is significantly more polar and, therefore, more soluble in water.[8]
- Recommendation: Start by preparing a stock solution in a slightly basic aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4 or a carbonate buffer at pH 9). You can also titrate a suspension of the compound in water with a dilute base like sodium hydroxide (NaOH) until the solid dissolves.

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my needs. What are my next options?

A2: If pH adjustment alone is not sufficient, the next logical step is to employ co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly soluble compounds.[9][10]

- Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the solute to dissolve.[7] They can disrupt the hydrogen bonding network of water, creating a more accommodating environment for the organic molecule.
- Recommended Co-solvents: Common and effective co-solvents for pharmaceutical applications include:
 - Ethanol

- Propylene glycol (PG)
- Polyethylene glycols (PEGs, particularly low molecular weight PEGs like PEG 400)[6][11]
- Dimethyl sulfoxide (DMSO)[12]
- N,N-Dimethylformamide (DMF)[12]
- Experimental Approach: Begin by preparing a stock solution of your compound in a pure co-solvent (e.g., DMSO) and then diluting it into your aqueous experimental medium. Be mindful of the final concentration of the co-solvent, as high concentrations can sometimes be toxic to cells or interfere with assays.

Q3: Can polymorphism be a reason for inconsistent solubility results with 4-[(Methylamino)carbonyl]benzoic acid?

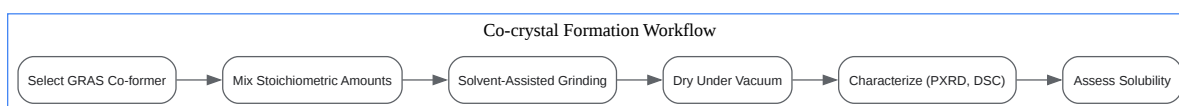
A3: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility.[13] While specific studies on the polymorphs of 4-[(Methylamino)carbonyl]benzoic acid are not widely published, related compounds like p-aminobenzoic acid are known to exhibit polymorphism.[14]

- Mechanism: Different polymorphs have different crystal lattice energies. A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility. A metastable or amorphous form will generally be more soluble.[15]
- Troubleshooting: If you observe batch-to-batch variability in solubility, it is worth investigating the solid-state properties of your material. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can help identify the polymorphic form. If you suspect polymorphism, consider sourcing the compound from a different supplier or attempting to generate a more soluble (likely amorphous) form through techniques like rapid precipitation or freeze-drying.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Optimal Solubility

This guide provides a structured workflow for identifying a suitable solvent system for **4-[(Methylamino)carbonyl]benzoic acid**.



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